Arteminin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Artemisinin can be synthesized through several methods, including engineered biosynthesis, chemoenzymatic synthesis, total synthesis, and site-selective C–H functionalization . The traditional method involves extracting artemisinin from the leaves of Artemisia annua. this method is limited by the low yield and variability in artemisinin content.

Industrial Production Methods

Industrial production of artemisinin has been enhanced by using genetically engineered yeast to produce a precursor compound, which is then chemically converted to artemisinin . This method is more efficient and scalable compared to plant extraction.

Analyse Des Réactions Chimiques

Types of Reactions

Artemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution . The endoperoxide bridge in artemisinin is crucial for its biological activity and is involved in many of these reactions.

Common Reagents and Conditions

Common reagents used in the reactions of artemisinin include potassium borohydride for reduction and boron trifluoride etherate for catalytic reactions . The conditions often involve mild temperatures and specific solvents to maintain the integrity of the endoperoxide bridge.

Major Products

The major products formed from these reactions include dihydroartemisinin, artemether, arteether, and artesunate . These derivatives are used in various therapeutic applications, particularly in antimalarial treatments.

Applications De Recherche Scientifique

Anti-Malarial Effects

- Mechanism of Action : Artemisinin acts by generating free radicals upon activation in the presence of iron, leading to oxidative damage in malaria parasites.

- Clinical Evidence : Numerous studies confirm its efficacy against various strains of Plasmodium, including resistant forms.

Anti-Cancer Properties

- Mechanism : Artemisinin and its derivatives exhibit cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest.

- Case Studies :

Anti-Inflammatory Effects

- Applications : Research indicates that artemisinin can modulate inflammatory pathways, making it a candidate for treating autoimmune diseases and inflammatory conditions.

- Clinical Findings : A scoping review identified multiple studies supporting its use in inflammatory diseases, with promising results .

Antiviral Activity

- Potential Uses : Recent investigations suggest that artemisinin may have antiviral properties against viruses such as SARS-CoV-2 (COVID-19).

- Research Status : Most antiviral studies are still in early phases, with calls for more extensive clinical trials to validate these effects .

Anti-Parasitic Effects Beyond Malaria

- Mechanism : Artemisinin has shown efficacy against other parasitic infections such as schistosomiasis and leishmaniasis.

- Clinical Evidence : Studies have reported successful outcomes in treating non-malarial parasitic infections using artemisinin derivatives .

Summary of Clinical Applications

| Application | Mechanism of Action | Clinical Evidence Summary |

|---|---|---|

| Anti-Malarial | Free radical generation leading to parasite death | WHO recommends ACTs for malaria treatment |

| Anti-Cancer | Induces apoptosis and inhibits cell proliferation | Effective in lung and colorectal cancer trials |

| Anti-Inflammatory | Modulates inflammatory pathways | Multiple studies confirm efficacy in conditions |

| Antiviral | Potential inhibition of viral replication | Limited trials; further research needed |

| Anti-Parasitic | Disrupts cellular processes in parasites | Successful treatment reported for schistosomiasis |

Clinical Trials Overview

| Trial Phase | Application | Location | Outcome Summary |

|---|---|---|---|

| Phase I | Antiviral | Asia | Safety established; efficacy needs evaluation |

| Phase II | Anti-Cancer | Europe | Positive response in lung cancer patients |

| Phase III | Anti-Malarial | Africa | High efficacy rates against resistant strains |

Mécanisme D'action

Artemisinin exerts its effects primarily through the cleavage of its endoperoxide bridge by iron (II) oxide, producing reactive oxygen species that damage essential parasite macromolecules . This mechanism is particularly effective against the malaria parasite in its erythrocytic stage. Artemisinin also affects various molecular targets and pathways, including apoptosis-related proteins, inflammation-related molecules, and oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Artemisinin is unique due to its endoperoxide bridge, which is rare among natural compounds . Similar compounds include:

Dihydroartemisinin: A more potent derivative of artemisinin with improved bioavailability.

Artemether: A lipid-soluble derivative used in combination therapies for malaria.

Artesunate: A water-soluble derivative used for severe malaria.

Arteether: Another lipid-soluble derivative with similar applications.

Artemisinin and its derivatives are distinguished by their rapid action and broad efficacy against various stages of the malaria parasite, making them superior to many other antimalarial agents .

Activité Biologique

Artemisinin, a sesquiterpene lactone derived from the plant Artemisia annua, has garnered significant attention due to its potent antimalarial properties and various biological activities. This article delves into the biological activity of artemisinin, focusing on its mechanisms of action, therapeutic applications, and safety profile, supported by data tables and relevant case studies.

Artemisinin's antimalarial activity is primarily attributed to its ability to generate reactive oxygen species (ROS) upon interaction with heme, a component of hemoglobin in the malaria parasite Plasmodium falciparum. This interaction leads to the alkylation of various biomolecules within the parasite, disrupting critical metabolic processes. The proposed mechanisms include:

- Heme Activation : Artemisinin interacts with heme to produce free radicals that damage the parasite's cellular components .

- Protein Targeting : Recent studies have identified multiple protein targets involved in glycolysis, hemoglobin degradation, and antioxidant defense as key pathways affected by artemisinin .

- Nrf2 Activation : Analogues of artemisinin have been shown to activate the Nrf2 pathway, enhancing antioxidant responses and providing protective effects against oxidative stress .

Therapeutic Applications

Artemisinin and its derivatives are not only effective against malaria but have also demonstrated potential in treating other conditions:

- Anticancer Activity : Artemisinin has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

- Anti-inflammatory Effects : Studies indicate that artemisinin can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

- Pregnancy Safety : Recent findings suggest that artemisinin-based treatments during the first trimester do not significantly increase the risk of adverse pregnancy outcomes compared to non-antimalarial treatments .

Case Studies and Clinical Findings

A comprehensive review of clinical data reveals important insights into the efficacy and safety of artemisinin:

Table 1: Summary of Clinical Findings on Artemisinin

Safety Profile

Artemisinin derivatives are generally well tolerated, with mild gastrointestinal disturbances being the most common side effects. Serious adverse effects are rare but can include hypersensitivity reactions. The pharmacokinetics of artemisinin show rapid absorption and elimination, contributing to its effectiveness in acute malaria treatment .

Propriétés

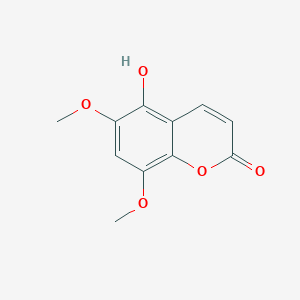

IUPAC Name |

5-hydroxy-6,8-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-8(15-2)11-6(10(7)13)3-4-9(12)16-11/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWVMALVHHWUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1O)C=CC(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.